molecular formula C18H20FNO3S B2647579 2-[(4-fluorophenyl)sulfanyl]-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)acetamide CAS No. 1448063-49-7

2-[(4-fluorophenyl)sulfanyl]-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)acetamide

Cat. No.: B2647579
CAS No.: 1448063-49-7
M. Wt: 349.42
InChI Key: IAPPMSVONHHSEU-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)acetamide is a synthetic organic compound that features a combination of fluorophenyl, furan, and oxan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For instance, the synthesis may involve the reaction of 4-fluorothiophenol with a suitable acylating agent to form the 4-fluorophenylsulfanyl intermediate. This intermediate is then reacted with furan-2-carbaldehyde and oxan-4-ylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(4-fluorophenyl)sulfanyl]-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)acetamide include:

  • 2-[(4-chlorophenyl)sulfanyl]-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)acetamide
  • 2-[(4-bromophenyl)sulfanyl]-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)acetamide
  • 2-[(4-methylphenyl)sulfanyl]-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance the compound’s stability and bioavailability compared to its analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(furan-2-ylmethyl)-N-(oxan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3S/c19-14-3-5-17(6-4-14)24-13-18(21)20(12-16-2-1-9-23-16)15-7-10-22-11-8-15/h1-6,9,15H,7-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPPMSVONHHSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CO2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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